Methyl 3,5-dinitrobenzoate Methyl 3,5-dinitrobenzoate
Brand Name: Vulcanchem
CAS No.: 2702-58-1
VCID: VC21335225
InChI: InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
SMILES: COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C8H6N2O6
Molecular Weight: 226.14 g/mol

Methyl 3,5-dinitrobenzoate

CAS No.: 2702-58-1

Cat. No.: VC21335225

Molecular Formula: C8H6N2O6

Molecular Weight: 226.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-dinitrobenzoate - 2702-58-1

Specification

CAS No. 2702-58-1
Molecular Formula C8H6N2O6
Molecular Weight 226.14 g/mol
IUPAC Name methyl 3,5-dinitrobenzoate
Standard InChI InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
Standard InChI Key POGCCFLNFPIIGW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Structural Characteristics and Identifiers

Methyl 3,5-dinitrobenzoate has a distinctive structure featuring an aromatic ring with two electron-withdrawing nitro groups in meta positions relative to each other, and a methyl ester group. This structural arrangement significantly influences its chemical behavior, particularly in nucleophilic substitution reactions.

ParameterValue
IUPAC Namemethyl 3,5-dinitrobenzoate
Molecular FormulaC8H6N2O6
Molecular Weight226.14 g/mol
CAS Number2702-58-1
Melting Point107-109°C
InChIInChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
InChI KeyPOGCCFLNFPIIGW-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CC(=CC(=C1)N+[O-])N+[O-]

The presence of two strongly electron-withdrawing nitro groups creates an electron-deficient aromatic system, which significantly influences its reactivity profile and spectroscopic properties . At room temperature, it exists as a stable crystalline solid, making it convenient for laboratory handling and storage.

Physical Properties

Chemical Reactivity

Hydrolysis and Meisenheimer Complex Formation

A particularly noteworthy aspect of the chemical behavior of Methyl 3,5-dinitrobenzoate is its response to alkaline conditions, where it undergoes competitive nucleophilic attacks leading to two distinct reaction pathways:

  • Formation of Meisenheimer complexes occurs when hydroxide ions attack the electron-deficient aromatic ring, particularly at the C-4 position. This process is facilitated by the strong electron-withdrawing effects of the nitro groups, resulting in complexes that exhibit intense red coloration due to charge-transfer transitions.

  • Conventional ester hydrolysis occurs via nucleophilic attack at the carbonyl carbon, leading to the formation of 3,5-dinitrobenzoic acid and methanol.

Reaction Kinetics

The competition between these reaction pathways demonstrates significant solvent dependence. Kinetic studies have revealed that:

  • The rate of aromatic substitution increases with DMSO content, reaching maximum values in 80% DMSO solutions.

  • Hydrolysis rates are maximized in 40% DMSO solutions.

The reaction mechanism involves a rapid pre-equilibrium formation of the σ-complex, followed by slower hydrolysis to produce the final benzoate product. This dual reactivity profile makes Methyl 3,5-dinitrobenzoate a valuable model compound for studying competing nucleophilic mechanisms.

Analytical Applications in Biochemistry

Methyl 3,5-dinitrobenzoate has found notable application in analytical biochemistry, particularly in creatinine assays. It reacts with creatinine under alkaline conditions to form a colored adduct that enables quantitative analysis:

ParameterValue
Linear range0–20 mg/dL
Coefficient of variation1.5–2.1% (intra-day)
Interference resistance50% lower than picrate methods

The reaction can be represented as:

Creatinine + Methyl 3,5-dinitrobenzoate → Colored complex (λmax = 500 nm)

This analytical method offers improved reagent stability and precision compared to traditional picrate-based assays, demonstrating a practical application of the compound's distinctive reactivity.

Synthesis Methods

Common Synthetic Routes

The predominant synthesis approach for Methyl 3,5-dinitrobenzoate involves the esterification of 3,5-dinitrobenzoic acid with methanol under acid catalysis. Several critical parameters influence the success and yield of this synthesis:

  • Molar ratio: Employing excess methanol (typically 1.5–2.0 equivalents) drives the esterification reaction toward completion.

  • Catalyst selection: Concentrated sulfuric acid or HCl gas effectively promotes the reaction by facilitating protonation of the carbonyl oxygen.

  • Temperature control: Maintaining reflux conditions (60–80°C) accelerates reaction kinetics while avoiding degradation of the nitro groups.

Purification typically involves recrystallization from ethanol/water mixtures, which can yield up to 85% of the pure product. This synthetic accessibility contributes to the compound's utility as a research tool and potential intermediate in more complex synthetic pathways.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of Methyl 3,5-dinitrobenzoate reveals distinctive aromatic proton signals in the range of δ 8.8–9.2 ppm, appearing as doublets for H-2, H-4, and H-6 positions. These downfield shifts are attributed to the strong deshielding effect of the nitro groups. The methyl ester protons appear as a characteristic singlet at δ 3.9–4.1 ppm.

Infrared Spectroscopy (IR)

IR spectroscopy of the compound shows characteristic strong absorption bands at approximately 1530 cm⁻¹ (asymmetric NO₂ stretch) and around 1720 cm⁻¹ (ester C=O stretch). These spectral features provide definitive confirmation of both the nitro and ester functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometric analysis typically shows a molecular ion peak at m/z 226, corresponding to the molecular weight of Methyl 3,5-dinitrobenzoate. Characteristic fragmentation patterns include the loss of NO₂ groups (resulting in a peak at m/z 180) and the loss of the methyl ester group (producing a peak at m/z 167).

Biological Activity

Antifungal Properties

Recent research has highlighted significant antifungal activity of Methyl 3,5-dinitrobenzoate against various Candida species. The minimum inhibitory concentrations (MICs) observed in studies demonstrate its potency:

CompoundStrainMIC (μg/mL)MIC (mM)
Methyl 3,5-dinitrobenzoateCandida albicans0.27 - 1.100.0011 - 0.0048
Ethyl 3,5-dinitrobenzoateCandida albicans1250.52
Propyl 3,5-dinitrobenzoateCandida krusei1000.416
Ethyl 3,5-dinitrobenzoateCandida tropicalis5002.08

The data clearly indicates that Methyl 3,5-dinitrobenzoate exhibits substantially greater potency against Candida albicans compared to related compounds, suggesting specific structure-activity relationships that could be exploited in antifungal drug development.

Mechanism of Antifungal Action

Studies suggest that Methyl 3,5-dinitrobenzoate exhibits a multi-target antifungal mechanism, affecting various cellular processes including:

  • Membrane Disruption: The compound interacts with fungal cell membranes, increasing permeability and ultimately leading to cell death.

  • Ergosterol Synthesis Inhibition: It interferes with the biosynthesis of ergosterol, which is essential for maintaining cell membrane integrity in fungi.

  • Multiple Target Binding: Molecular docking studies suggest that the compound binds to multiple targets within fungal cells, which may contribute to its effectiveness against resistant strains.

This multi-faceted mechanism of action may explain the compound's effectiveness and presents opportunities for further development of antifungal agents based on its structural scaffold.

Research Applications

Laboratory and Analytical Uses

The distinctive reactivity profile of Methyl 3,5-dinitrobenzoate makes it valuable for various research applications:

  • Analytical Chemistry: Beyond creatinine assays, the compound serves as a model substrate for studying nucleophilic aromatic substitution reactions and as a reference standard in chromatographic analyses.

  • Organic Synthesis: It functions as an important intermediate in the synthesis of more complex molecules, particularly those requiring electron-deficient aromatic systems.

  • Biochemical Research: Its interactions with biological molecules provide insights into nucleophilic substitution mechanisms in biological systems and enable the study of enzyme-substrate interactions in specific contexts.

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